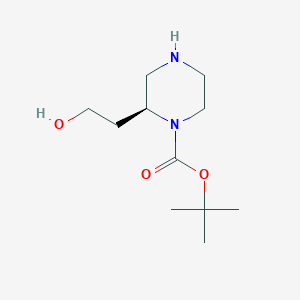

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Description

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 169448-17-3) is a chiral piperazine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol . This compound features a tert-butyl carbamate group at the 1-position of the piperazine ring and a 2-hydroxyethyl substituent at the 2-position, with stereochemical specificity at the (S)-configured carbon . It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing anticancer agents, protein degraders, and enzyme inhibitors . Commercial suppliers, such as American Elements and Aladdin Scientific, offer this compound in high purity (≥95%) and its hydrochloride salt form (CAS: 1638487-43-0; MW: 266.77 g/mol) .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476441 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169448-17-3 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The most documented synthetic approach to (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate involves two main steps:

Step 1: Protection of Piperazine Nitrogen

The piperazine nitrogen is protected by reaction with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protected intermediate. This step prevents unwanted side reactions on the nitrogen during subsequent alkylation.Step 2: Alkylation with 2-chloroethanol

The Boc-protected piperazine is then alkylated at the 2-position with 2-chloroethanol under basic conditions to introduce the 2-hydroxyethyl substituent.

This synthetic sequence preserves the stereochemistry at the 2-position, yielding the (S)-enantiomer of the target compound.

Reaction Conditions and Reagents

| Step | Reaction | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Protection of piperazine nitrogen | Piperazine, tert-butyl chloroformate | Dichloromethane (DCM) | Room temperature, stirring | tert-butyl piperazine-1-carboxylate |

| 2 | Alkylation at 2-position | tert-butyl piperazine-1-carboxylate, 2-chloroethanol, base (e.g., triethylamine) | Organic solvent (e.g., DCM or acetonitrile) | Elevated temperature (reflux or 50-70°C) | This compound |

Detailed Reaction Mechanism Insights

Protection Step: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a carbamate linkage and releasing chloride ion. This step is typically performed under mild conditions to avoid racemization.

Alkylation Step: The secondary amine nitrogen adjacent to the chiral center undergoes nucleophilic substitution with 2-chloroethanol. The base deprotonates the amine to enhance nucleophilicity, facilitating substitution of the chlorine atom by the nitrogen. The hydroxyethyl group is introduced without affecting the Boc protecting group.

Industrial Scale Considerations

In industrial production, the synthesis is scaled up using continuous flow reactors to improve heat and mass transfer, ensuring consistent reaction conditions and high yields. Optimization focuses on:

- Maximizing yield and purity by controlling temperature, solvent choice, and reagent stoichiometry.

- Minimizing by-products through precise reaction time control.

- Purification via crystallization or chromatographic techniques to isolate the pure (S)-enantiomer.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection + Alkylation | Piperazine, tert-butyl chloroformate, 2-chloroethanol, triethylamine | Room temp for protection; elevated temp for alkylation | High stereochemical control; scalable | Requires careful control to avoid racemization |

| Hydrogenation of protected precursor | (S)-4-Benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester, Pd/C, H2 | Methanol, 16 h | High yield, clean reaction | Longer reaction time; catalyst handling |

The preparation of this compound is well-established through Boc protection of piperazine followed by alkylation with 2-chloroethanol. This method ensures high stereochemical purity and yield, suitable for both laboratory and industrial scale synthesis. Continuous flow technology and optimized reaction parameters further enhance production efficiency. The compound’s stability under refrigerated conditions and high purity make it a valuable intermediate in pharmaceutical and chemical research.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may yield an alcohol.

Applications De Recherche Scientifique

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences Among Piperazine Derivatives

| Compound Name | CAS Number | Substituent at Piperazine 2-Position | Stereochemistry | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | 169448-17-3 | 2-hydroxyethyl | S | 230.3 | Anticancer agents, PROTACs |

| (R)-tert-butyl 2-propylpiperazine-1-carboxylate | 1212252-88-4 | Propyl | R | 228.3 | Drug intermediates |

| tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | 192130-34-0 | 2-aminoethyl | N/A | 229.3 | Peptide mimetics |

| tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate | - | 4-(1H-1,2,4-triazol-1-yl)phenyl | N/A | 356.4 | Kinase inhibitors |

| (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate | - | Isobutyl | S | 243.4 | Antimicrobial research |

Key Observations :

Functional Group Impact : The hydroxyethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl (propyl, isobutyl) or aromatic substituents .

Stereochemical Specificity : The (S)-configuration differentiates it from analogs like (R)-tert-butyl 2-propylpiperazine-1-carboxylate, which may exhibit divergent biological activity due to enantioselective binding .

Amino vs. Hydroxyethyl: The 2-aminoethyl analog (CAS: 192130-34-0) introduces a basic amine, altering solubility and reactivity in coupling reactions .

Key Observations :

Hydroxyethyl Introduction : The target compound’s hydroxyethyl group is typically installed via alkylation, requiring careful control of stereochemistry .

Efficiency : Benzylation (e.g., 2-methylbenzyl) achieves higher yields (~98%) due to favorable reaction kinetics compared to hydroxyethylation (~55-59%) .

Key Observations :

Hydroxyethyl in Epigenetics : The hydroxyethyl group in the target compound contributes to DNMT1 inhibition by forming hydrogen bonds with the enzyme’s catalytic pocket .

PROTAC Applications: Derivatives with aromatic linkers (e.g., dimethoxyphenoxy) exhibit superior protein degradation efficiency due to enhanced hydrophobicity .

Activité Biologique

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a piperazine ring, a tert-butyl group, and a hydroxyethyl side chain.

- Molecular Formula : C₁₁H₂₃N₂O₃

- Molecular Weight : 227.32 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalysis.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Potential : In vitro studies have suggested that it may induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to some established chemotherapeutics .

- Neurotransmitter Modulation : Similar compounds have indicated potential antidepressant effects through modulation of serotonin and norepinephrine systems.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis at concentrations lower than those required for conventional drugs like bleomycin. This suggests that the compound could be a promising candidate for further development in cancer therapy .

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with ethylene oxide under controlled conditions. The synthetic route is crucial for ensuring high yield and purity, which are essential for biological assays.

Table 2: Synthetic Route Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Initial Reaction | Tert-butyl piperazine-1-carboxylate | Ethylene oxide, solvent |

| Purification | Crystallization or chromatography | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing a piperazine core. A common approach is coupling tert-butyl piperazine-1-carboxylate derivatives with hydroxyethyl groups via nucleophilic substitution or esterification. For example, tert-butyl piperazine-1-carboxylate intermediates can react with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours), yielding ~88% product . Purification often employs silica gel chromatography with ethyl acetate/petroleum ether gradients .

Q. How can the stereochemical purity of the (S)-enantiomer be confirmed experimentally?

- Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical confirmation. For example, SC-XRD analysis of tert-butyl piperazine derivatives revealed bond angles (e.g., C-N-C = 118°) and torsion angles consistent with the (S)-configuration .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl singlet at δ 1.46 ppm and hydroxyethyl protons at δ 3.5–3.7 ppm) .

- LCMS : Confirms molecular weight (e.g., m/z 372.2 [M+H]⁺) .

- FT-IR : Detects carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved?

- Methodological Answer : Protecting group strategies are key. The tert-butyloxycarbonyl (Boc) group on piperazine directs substitution to the N-2 position. For example, Suzuki-Miyaura coupling with aryl boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 100°C) achieves regioselective arylations with >90% yield . Microwave-assisted reactions (3 hours, 100°C) further enhance efficiency .

Q. What computational methods validate the compound’s conformational stability?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries and energy barriers. Hirshfeld surface analysis of SC-XRD data quantifies intermolecular interactions (e.g., H-bonding contributes 15% to crystal packing) . Molecular docking can predict binding affinities to biological targets like enzymes or receptors .

Q. How do reaction conditions influence yield in multi-step syntheses?

- Methodological Answer :

- Temperature : Elevated temperatures (110°C) improve nucleophilic substitution kinetics but may degrade heat-sensitive intermediates .

- Catalysts : Pd-based catalysts (e.g., PdCl₂(dppf)) enhance cross-coupling efficiency but require inert atmospheres .

- Solvents : Polar aprotic solvents (DMF, dioxane) stabilize transition states but may complicate purification. Aqueous workups are critical for removing inorganic salts .

Data Contradictions and Resolutions

Q. Why do reported yields vary for similar synthetic protocols?

- Resolution : Variations arise from impurities in starting materials (e.g., tert-butyl piperazine-1-carboxylate purity <97% reduces yields) . Contradictory LCMS data may reflect ion suppression; orthogonal validation via ¹H NMR is recommended .

Q. How to address discrepancies in biological activity studies?

- Resolution : Structural analogs (e.g., tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate) show varied receptor binding due to steric effects from the hydroxyethyl group. Dose-response assays (IC₅₀) and competitive binding studies (Kᵢ) clarify specificity .

Safety and Handling

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Toxicity : Classified as Harmful (H302) if ingested. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert gas (N₂/Ar) at room temperature to prevent hydrolysis of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.